molecular formula C4H14NiO8 B148083 Nickel acetate tetrahydrate CAS No. 6018-89-9

Nickel acetate tetrahydrate

Cat. No. B148083
CAS RN: 6018-89-9
M. Wt: 248.84 g/mol
InChI Key: OINIXPNQKAZCRL-UHFFFAOYSA-L
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Patent
US08636967B2

Procedure details

The nickel hydroxide (line 144) is transferred to the nickel re-slurry tank 147 where water (line 145) and 100 wt % acetic acid (146) are added to produce the final product, nickel acetate tetrahydrate (line 148). The reaction is shown below 2H2O+Ni(OH)2+2CH3COOH→Ni(CH3COO)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Ni+2:2].[OH-].[Ni].O.[C:6]([OH:9])(=[O:8])[CH3:7]>>[OH2:8].[OH2:1].[OH2:8].[OH2:8].[C:6]([O-:9])(=[O:8])[CH3:7].[Ni+2:2].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O.O.O.O.C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.